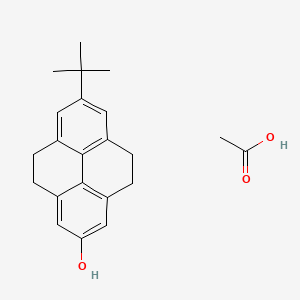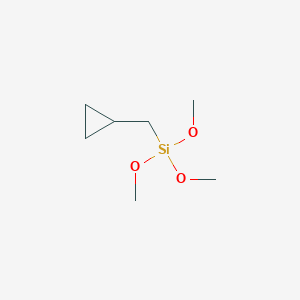
(Cyclopropylmethyl)(trimethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Cyclopropylmethyl)(trimethoxy)silane is an organosilicon compound with the molecular formula C7H16O3Si. It is a clear, colorless liquid that is used in various chemical applications, particularly as a silane coupling agent. The compound contains a cyclopropylmethyl group and three methoxy groups attached to a silicon atom, which makes it highly reactive and useful in a variety of chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(trimethoxy)silane typically involves the reaction of cyclopropylmethyl chloride with trimethoxysilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilane. The general reaction can be represented as follows:
[ \text{Cyclopropylmethyl chloride} + \text{Trimethoxysilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically uses a fixed bed reactor where the reactants are continuously fed, and the product is collected. The use of catalysts such as nano-copper can enhance the reaction efficiency and yield .
化学反応の分析
Types of Reactions
(Cyclopropylmethyl)(trimethoxy)silane undergoes various types of chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The cyclopropylmethyl group can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often catalyzed by acids or bases.
Substitution: Requires appropriate nucleophiles or electrophiles depending on the desired product.
Major Products Formed
Hydrolysis: Forms silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Forms various substituted silanes depending on the reactants used.
科学的研究の応用
(Cyclopropylmethyl)(trimethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and silane coupling agents.
Biology: Utilized in the modification of surfaces for biological assays and immobilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
作用機序
The primary mechanism of action of (Cyclopropylmethyl)(trimethoxy)silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, bonding organic materials to inorganic surfaces. The cyclopropylmethyl group provides additional reactivity, enabling further chemical modifications .
類似化合物との比較
Similar Compounds
Trimethoxysilane: Contains three methoxy groups attached to a silicon atom but lacks the cyclopropylmethyl group.
Triethoxysilane: Similar to trimethoxysilane but with ethoxy groups instead of methoxy groups.
(3-Mercaptopropyl)trimethoxysilane: Contains a mercaptopropyl group instead of a cyclopropylmethyl group.
Uniqueness
(Cyclopropylmethyl)(trimethoxy)silane is unique due to the presence of the cyclopropylmethyl group, which imparts additional reactivity and allows for more diverse chemical modifications compared to other silanes. This makes it particularly useful in applications requiring strong adhesion and mechanical strength .
特性
CAS番号 |
164074-35-5 |
|---|---|
分子式 |
C7H16O3Si |
分子量 |
176.28 g/mol |
IUPAC名 |
cyclopropylmethyl(trimethoxy)silane |
InChI |
InChI=1S/C7H16O3Si/c1-8-11(9-2,10-3)6-7-4-5-7/h7H,4-6H2,1-3H3 |
InChIキー |
GIAZMRFKAUCTFU-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CC1CC1)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate](/img/structure/B14271642.png)
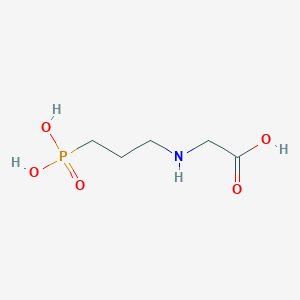
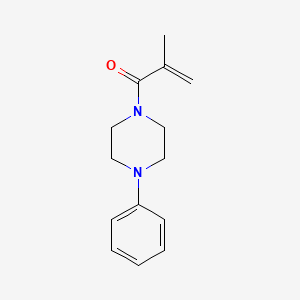
![4-[(Oxolan-2-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14271658.png)

![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)
![7-Fluorobenzo[h]quinoline](/img/structure/B14271687.png)
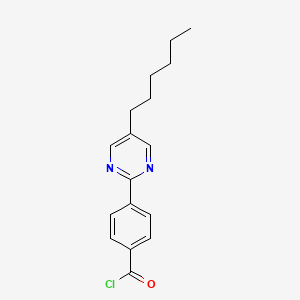

![N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide](/img/structure/B14271709.png)
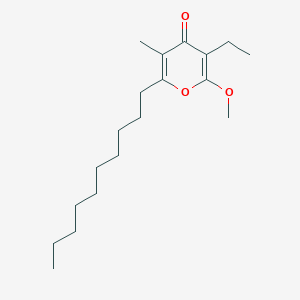

![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
